4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one
Description
This compound features a phthalazin-1-one core substituted with a 1,2,4-oxadiazole ring at position 4 and a 3-(methylsulfanyl)phenyl group at position 2. The oxadiazole moiety is further functionalized with a 4-ethoxy-3-methoxyphenyl group, introducing electron-donating substituents (ethoxy and methoxy) that may enhance solubility or modulate electronic properties.
Properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-4-33-21-13-12-16(14-22(21)32-2)24-27-25(34-29-24)23-19-10-5-6-11-20(19)26(31)30(28-23)17-8-7-9-18(15-17)35-3/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGYHSMOQWEDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-ethoxy-3-methoxyphenylboronic acid and 3-(methylsulfanyl)phenylboronic acid. These intermediates are then subjected to Suzuki-Miyaura cross-coupling reactions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, emphasizing substituent variations and their implications:
Key Observations:
Substituent Effects on Bioactivity: Triazole derivatives () with phenylthio and methoxyphenyl groups exhibit antifungal and antibiotic activities, suggesting that sulfur-containing substituents (e.g., methylsulfanyl in the target compound) may enhance bioactivity .
Structural and Synthetic Comparisons :
- The target compound’s 4-ethoxy-3-methoxyphenyl group contrasts with halogenated phenyl groups in and . Ethoxy/methoxy substituents may improve solubility compared to halogens .
- Synthesis of analogous compounds (e.g., ) involves sodium ethoxide-mediated condensations and recrystallization, suggesting shared synthetic pathways .
Lipophilicity and Pharmacokinetics :
- The methylsulfanyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methyl or halogen substituents (logP ~2.8–3.2), which may enhance membrane permeability .
Biological Activity
The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a novel organic molecule belonging to the class of oxadiazoles. This compound has garnered attention due to its potential biological activities, including anticancer, antioxidant, and anti-inflammatory effects. The unique structural features of this compound contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 420.52 g/mol. The structure includes an oxadiazole ring and a dihydrophthalazinone moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 420.52 g/mol |
| LogP | 3.1945 |
| Polar Surface Area | 62.543 Ų |
Biological Activity Overview
Recent studies have highlighted the biological activities of this compound through various in vitro and in vivo assays.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to This compound can inhibit the proliferation of various cancer cell lines.
- Cell Lines Tested : HCT-116 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).
- Assay Method : MTT assay was employed to evaluate cytotoxicity.
Results demonstrated that the compound exhibited IC50 values comparable to known chemotherapeutics, suggesting its potential as an anticancer agent .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. Results indicated that it effectively scavenged free radicals, with significant activity observed at concentrations as low as 25 µM.
| Concentration (µM) | % Radical Scavenging |
|---|---|
| 25 | 76.0 |
| 50 | 82.5 |
| 100 | 87.3 |
This suggests that the compound could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
In vivo studies showed that the compound significantly reduced carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties. The percentage inhibition of edema was measured against a control group treated with indomethacin.
| Treatment Group | Edema Inhibition (%) |
|---|---|
| Control | 48.3 |
| Compound | 82.3 |
This highlights its therapeutic potential for inflammatory conditions .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The binding alters their conformation or activity, thereby influencing various cellular pathways associated with cancer proliferation and inflammation .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Antitumor Activity : A recent investigation into oxadiazole derivatives found that modifications to the phenyl rings significantly enhanced anticancer activity across multiple cell lines .
- Antioxidant Studies : Comparative studies showed that compounds with electron-withdrawing groups exhibited improved radical scavenging ability .
- Inflammation Models : Inflammation models further confirmed the anti-inflammatory potential of similar oxadiazole compounds, leading to suggestions for their use in therapeutic applications against chronic inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
